Experimental Allergic Encephalitogenic Peptide (human)
Overview
Description
Experimental Allergic Encephalitogenic Peptide (human) is a synthetic peptide used primarily in scientific research to study autoimmune diseases, particularly multiple sclerosis. This peptide is known to induce experimental allergic encephalomyelitis in animal models, which is a widely used model for studying the pathogenesis and potential treatments for multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Experimental Allergic Encephalitogenic Peptide (human) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Experimental Allergic Encephalitogenic Peptide (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous quality control to ensure purity and correct sequence .
Chemical Reactions Analysis
Types of Reactions: Experimental Allergic Encephalitogenic Peptide (human) primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical reactions, such as phosphorylation and glycosylation
Properties
IUPAC Name |
(4S)-5-[[2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N14O14/c1-24(39(67)57-30(14-16-38(65)66)41(69)53-22-37(64)56-31(13-15-35(48)62)43(71)58-32(45(73)74)12-7-17-51-46(49)50)55-36(63)21-54-42(70)33(19-26-20-52-29-11-6-5-10-27(26)29)59-44(72)34(23-61)60-40(68)28(47)18-25-8-3-2-4-9-25/h2-6,8-11,20,24,28,30-34,52,61H,7,12-19,21-23,47H2,1H3,(H2,48,62)(H,53,69)(H,54,70)(H,55,63)(H,56,64)(H,57,67)(H,58,71)(H,59,72)(H,60,68)(H,65,66)(H,73,74)(H4,49,50,51)/t24-,28-,30-,31-,32-,33-,34-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYPSYZBJKQBOS-RNQSNQQQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64N14O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1037.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.